molecular formula C7H7OSe B1232625 4-Methoxybenzeneselenol CAS No. 37773-20-9

4-Methoxybenzeneselenol

Cat. No. B1232625
CAS RN: 37773-20-9
M. Wt: 186.1 g/mol
InChI Key: KKKSASUOSUVFCT-UHFFFAOYSA-N
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Description

4-Methoxybenzeneselenol is a chemical compound with the molecular formula C7H8OSe . It has a molecular weight of 187.1 .


Molecular Structure Analysis

The molecular structure of 4-Methoxybenzeneselenol is represented by the formula C7H8OSe . The InChI key for this compound is UHDBBZWYJXGYNI-UHFFFAOYSA-N .

Scientific Research Applications

Cancer Research and Chemoprevention

4-Methoxybenzeneselenol has shown potential in cancer research, particularly in chemoprevention. Studies have demonstrated its inhibitory effects on various forms of carcinogenesis. For instance, dietary 4-Methoxybenzeneselenol significantly inhibited the incidence and multiplicity of tumors in the colon and kidney when induced by azoxymethane in female F344 rats (Reddy, Tanaka, & El-Bayoumy, 1985). Similarly, it inhibited hepatocarcinogenesis induced by azoxymethane in rats (Tanaka, Reddy, & El-Bayoumy, 1985) and reduced the incidence of mouse forestomach tumors induced by benzo(a)pyrene (El-Bayoumy, 1985).

Chemopreventive Mechanisms

The chemopreventive effects of organoselenium compounds like 4-Methoxybenzeneselenol have been extensively studied. These compounds have been found effective in reducing various types of neoplasms in different organs, suggesting diverse mechanisms of action in cancer prevention (Sugie, Tanaka, & El-Bayoumy, 2000).

Molecular and Chemical Studies

In-depth molecular and chemical studies of 4-Methoxybenzeneselenol and related compounds have also been conducted. Research has delved into their structural properties, interaction dynamics, and reactivity. For example, the pairwise substitution effects, inter- and intramolecular hydrogen bonds in methoxyphenols like 4-Methoxybenzeneselenol have been studied, providing insights into their chemical behavior and potential applications (Varfolomeev et al., 2010).

Electrosynthesis and Electrochemical Studies

There has been interest in the electrosynthesis of derivatives of 4-Methoxybenzeneselenol, as well as its electrochemical properties. These studies are crucial for understanding the practical applications and potential industrial synthesis processes involving 4-Methoxybenzeneselenol (Gitkis & Becker, 2006).

Biological and Toxicological Effects

Apart from its anticancer properties, the biological and toxicological effects of 4-Methoxybenzeneselenol have been a topic of research. This includes studies on its mutagenic effects, suggesting the need for further investigation into its safe use (Maslat & Khalil, 1991).

properties

InChI

InChI=1S/C7H7OSe/c1-8-6-2-4-7(9)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKSASUOSUVFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958822
Record name 1-Methoxy-4-selanylidenecyclohexa-2,5-dien-1-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzeneselenol

CAS RN

37773-20-9
Record name 4-Methoxybenzeneselenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037773209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-4-selanylidenecyclohexa-2,5-dien-1-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Venhorst, M Rooseboom, NPE Vermeulen… - Xenobiotica, 2003 - Taylor & Francis
… One of the first studies demonstrating the chemopreventive effect of organoselenium compounds was by El-Bayoumy (1985), where both 4-methoxybenzeneselenol and benzyl …
Number of citations: 14 www.tandfonline.com
D Tanini, A Capperucci - Advanced Synthesis & Catalysis, 2021 - Wiley Online Library
… The antitumor activity of 4-methoxybenzeneselenol 35 c has also been reported. Additionally, selenol-containing formulations for cancer treatment and prevention have been described. …
Number of citations: 22 onlinelibrary.wiley.com
D Tanini, C Bonardi, C Viglianisi, A Capperucci… - Catalysts, 2019 - mdpi.com
… Following a slightly modified general procedure, a solution of 4-methoxybenzeneselenol 1c (37 mg, 0.20 mmol) in dry DMF (2.5 mL) was cooled at 0 C under inert atmosphere and …
Number of citations: 6 www.mdpi.com
D Tanini, S Carradori, A Capperucci, L Lupori… - European Journal of …, 2021 - Elsevier
Platinum-based chemotherapy is widely used for the treatment of different tumors but is associated with serious side effects, among which neuropathic pain. Carbonic anhydrase (CA, …
Number of citations: 20 www.sciencedirect.com
A Angeli - 2019 - flore.unifi.it
Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of metalloenzymes widespread in all life kingdoms genetically classified in 7 unrelated classes (ie α-, β-, γ-, δ-, ζ-, η- and θ). These …
Number of citations: 0 flore.unifi.it
G Heppke, J Martens, K Praefcke… - … International Edition in …, 1977 - Wiley Online Library
Liquid crystals having favorable transition temperatures have been discovered in the selenol esters of type (1). Their properties should be further enhanced by variation of R 1 and R 2. …
Number of citations: 55 onlinelibrary.wiley.com
D Tanini, A Capperucci, CT Supuran, A Angeli - Bioorganic Chemistry, 2019 - Elsevier
A new series of β-aminochalcogenides were designed and synthesized to identify new carbonic anhydrase activator (CAA) agents as novel tools for the management of several …
Number of citations: 42 www.sciencedirect.com
B Pakzad, K Praefcke, H Simon - … Chemie International Edition …, 1977 - Wiley Online Library
5Hâ•’[1]Benzoselenino[2,3â•’b]pyridineâ•flA Novel Heterocyclic Ring System&l Page 1 In continuation of our work on photo- and electron collision-induced reactions of …
Number of citations: 16 onlinelibrary.wiley.com

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